molecular formula C16H15BrFNO5S B3525706 Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3525706
M. Wt: 432.3 g/mol
InChI Key: PIMCIELUKVDHPL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate is a chemical compound with the molecular formula C10H10BrFO2. It is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO5S/c1-2-23-16(20)10-24-12-4-6-13(7-5-12)25(21,22)19-15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMCIELUKVDHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

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